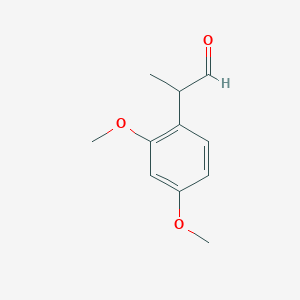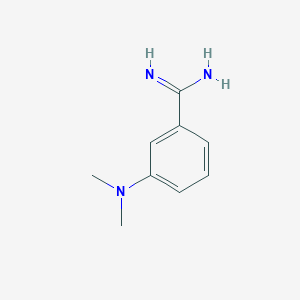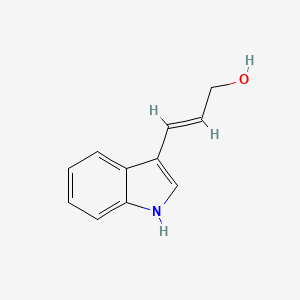
2-(2,4-Dimethoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O3. It is an aldehyde with two methoxy groups attached to the benzene ring at the 2 and 4 positions, and a propanal group attached to the 2 position. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: 2-(2,4-Dimethoxyphenyl)propanoic acid
Reduction: 2-(2,4-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanal involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar structure but lacks the propanal group.
2,4-Dimethoxyphenylacetic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
2,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of an aldehyde.
Uniqueness
2-(2,4-Dimethoxyphenyl)propanal is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct reactivity and potential biological activity. Its structural features make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-8H,1-3H3 |
Clave InChI |
LSUIDKZHZQRTOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)




![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)







